molecular formula C22H30ClN3O4S B3405329 N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide hydrochloride CAS No. 1330291-81-0

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide hydrochloride

Cat. No.: B3405329
CAS No.: 1330291-81-0
M. Wt: 468 g/mol
InChI Key: JXKNYZCTVKTABW-UHFFFAOYSA-N
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Description

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide hydrochloride is a useful research compound. Its molecular formula is C22H30ClN3O4S and its molecular weight is 468 g/mol. The purity is usually 95%.
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Biological Activity

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications, supported by various research findings and data tables.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C26H36N2O3SC_{26}H_{36}N_2O_3S, and it has a molecular weight of approximately 466.65 g/mol. The structure includes a piperazine ring, which is commonly associated with various pharmacological activities.

Anticonvulsant Activity

Research indicates that compounds similar to this compound exhibit anticonvulsant properties. A study on related piperazine derivatives showed significant activity in animal models of epilepsy, particularly in maximal electroshock (MES) tests. The compounds demonstrated protection against seizures at doses of 100 mg/kg and 300 mg/kg, suggesting a potential therapeutic role in epilepsy management .

Table 1: Anticonvulsant Activity of Piperazine Derivatives

Compound IDDose (mg/kg)MES ProtectionTime (h)
19300Yes0.5
14100Yes4
24100Yes0.5

The anticonvulsant effects are believed to be mediated through modulation of neuronal voltage-sensitive sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons . The structure-activity relationship (SAR) studies highlighted that modifications in the piperazine moiety significantly influenced the anticonvulsant efficacy, indicating the importance of specific structural features for biological activity .

Neuroprotective Effects

In addition to anticonvulsant properties, there is emerging evidence suggesting neuroprotective effects associated with compounds containing the benzylpiperazine structure. These compounds have been shown to enhance cognitive functions and provide neuroprotection against oxidative stress .

Table 2: Neuroprotective Studies on Benzylpiperazine Derivatives

Study ReferenceModel UsedOutcome
In vitro neuronal culturesReduced oxidative stress markers
Animal model (rats)Improved memory retention

Clinical Implications

A case study involving patients with treatment-resistant epilepsy highlighted the potential use of benzylpiperazine derivatives in combination therapies. Patients reported reduced seizure frequency when administered these compounds alongside traditional antiepileptic drugs (AEDs), suggesting a synergistic effect .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound, especially in clinical settings. Investigations into its pharmacokinetics, optimal dosing regimens, and long-term safety profiles are essential for establishing its efficacy as a viable treatment option.

Properties

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-2-(3-methylphenoxy)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S.ClH/c1-19-6-5-9-21(16-19)29-18-22(26)23-10-15-30(27,28)25-13-11-24(12-14-25)17-20-7-3-2-4-8-20;/h2-9,16H,10-15,17-18H2,1H3,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKNYZCTVKTABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.